![molecular formula C23H30N6O3 B2939043 9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848920-09-2](/img/structure/B2939043.png)
9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H30N6O3 and its molecular weight is 438.532. The purity is usually 95%.
BenchChem offers high-quality 9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthesis
Structural Analysis and Comparison : The crystal structure of similar compounds, such as 8-amino-7-(4-morpholinobutyl)theophylline, reveals typical geometry with planar fused-ring systems and a specific conformation influenced by intramolecular hydrogen bonds. These structural insights are crucial for understanding the molecular interactions and designing analogs with enhanced biological activities (Karczmarzyk & Pawłowski, 1997).
Synthesis Methods : Research on the synthesis of related purinediones provides insights into the methodologies that could potentially be applied for the synthesis of 9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. For instance, methods involving the reaction with orthocarboxylates or intramolecular alkylation have been explored for producing 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, highlighting the synthetic flexibility and potential for structural diversification of purinediones (Šimo et al., 1995).
Biological Interactions and Potential Therapeutic Applications
Adenosine Receptor Affinity : The affinity of purinediones for adenosine receptors has been investigated, revealing that certain derivatives exhibit selective antagonistic activities. This suggests that the structural framework of purinediones, including compounds like 9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, could be optimized for targeted modulation of adenosine receptor subtypes, which are implicated in various neurological and cardiovascular disorders (Szymańska et al., 2016).
Monoamine Oxidase Inhibition : Research into the inhibitory activity of purinedione derivatives on monoamine oxidases (MAOs), enzymes involved in the catabolism of monoamine neurotransmitters, suggests potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's. Compounds within this class, due to their structural attributes, might serve as leads for developing novel MAO inhibitors (Kaminski et al., 1989).
properties
IUPAC Name |
9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-16-5-6-18(15-17(16)2)27-7-4-8-28-19-20(24-22(27)28)25(3)23(31)29(21(19)30)10-9-26-11-13-32-14-12-26/h5-6,15H,4,7-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKUSSCRKMFBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
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